molecular formula C17H14ClFN2O2 B11012513 N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

Cat. No.: B11012513
M. Wt: 332.8 g/mol
InChI Key: WYPRHBNCNAIAOT-UHFFFAOYSA-N
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Description

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound with a complex structure that includes both chlorophenyl and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the pyrrolidine ring, followed by the introduction of the chlorophenyl and fluorophenyl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of automated systems and precise monitoring of reaction parameters helps in achieving high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: The compound can be reduced by adding hydrogen or removing oxygen, resulting in reduced derivatives.

    Substitution: The chlorophenyl and fluorophenyl groups can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide has several applications in scientific research, including:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its effects on biological systems, including its potential as a pharmaceutical agent.

    Medicine: The compound is explored for its therapeutic potential in treating various diseases.

    Industry: It finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. Detailed studies on its molecular interactions help in understanding its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-chlorophenyl)-2-[(4-fluorophenyl)amino]acetamide
  • N-(2-amino-4-fluorophenyl)-2-[(2-chlorophenyl)sulfanyl]acetamide
  • N-(4-amino-2-chlorophenyl)-2-[(4-fluorophenyl)sulfanyl]acetamide

Uniqueness

Compared to similar compounds, N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide stands out due to its unique combination of chlorophenyl and fluorophenyl groups attached to a pyrrolidine ring

Properties

Molecular Formula

C17H14ClFN2O2

Molecular Weight

332.8 g/mol

IUPAC Name

N-(2-chlorophenyl)-1-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide

InChI

InChI=1S/C17H14ClFN2O2/c18-14-3-1-2-4-15(14)20-17(23)11-9-16(22)21(10-11)13-7-5-12(19)6-8-13/h1-8,11H,9-10H2,(H,20,23)

InChI Key

WYPRHBNCNAIAOT-UHFFFAOYSA-N

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)C(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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